Simvastatin-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

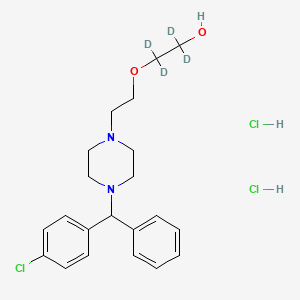

Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .

Synthesis Analysis

Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .

Molecular Structure Analysis

Simvastatin-d11 is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .

Chemical Reactions Analysis

During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .

Physical And Chemical Properties Analysis

The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .

Aplicaciones Científicas De Investigación

Treatment of Brain Complications

Simvastatin has been suggested as a promising therapeutic option for different brain complications . It has the highest lipophilicity among statins, which facilitates its ability to cross the blood-brain barrier .

Treatment of Brain Tumors

Research has indicated that Simvastatin could be beneficial in the treatment of brain tumors, specifically medulloblastoma and glioblastoma . Some studies point towards inducing cell death in brain tumor cell lines .

Treatment of Alzheimer’s Disease

Simvastatin may reduce the risk of developing Alzheimer’s disease . It’s being studied for its potential effects on this neurodegenerative disorder .

Treatment of Parkinson’s Disease

Simvastatin is also being researched for its potential application in the treatment of Parkinson’s disease . It’s believed to have a protective effect on the neurons affected in this condition .

Treatment of Huntington’s Disease

Research suggests that Simvastatin could be a promising therapeutic option for Huntington’s disease . This is another neurodegenerative disorder where Simvastatin’s neuroprotective effects could be beneficial .

Treatment of Covid-19

In an ongoing international, multifactorial, adaptive platform, randomized, controlled trial, Simvastatin (80 mg daily) is being evaluated as compared with no statin (control) in critically ill Covid-19 patients .

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the Simvastatin molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Simvastatin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Simvastatin-d11 can be achieved by using deuterated reagents in the following steps:", "Step 1: Protection of the carboxylic acid group of Simvastatin using a suitable protecting group.", "Step 2: Deuteration of the appropriate functional groups using deuterated reagents.", "Step 3: Deprotection of the protecting group to obtain Simvastatin-d11." ] } | |

Número CAS |

1002347-74-1 |

Nombre del producto |

Simvastatin-d11 |

Fórmula molecular |

C25H27O5D11 |

Peso molecular |

429.64 |

Pureza |

95% by HPLC; 98% atom D; |

Números CAS relacionados |

79902-63-9 (unlabelled) |

Etiqueta |

Simvastatin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.